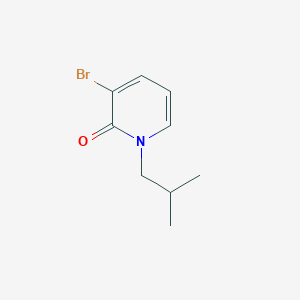

3-Bromo-1-isobutylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQFCYPOGINWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-isobutylpyridin-2(1H)-one (CAS 1597038-25-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Scaffolds

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. The pyridinone scaffold, in particular, has emerged as a "privileged structure," consistently appearing in a diverse array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, yet under-documented derivative: 3-Bromo-1-isobutylpyridin-2(1H)-one . While extensive peer-reviewed data on this exact molecule is not abundant, this document serves as a comprehensive technical guide by leveraging data from closely related analogs and established principles of organic chemistry. Our objective is to provide a robust framework for researchers to understand, synthesize, and ultimately unlock the potential of this promising chemical entity.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of N-alkylated 3-bromopyridinones. The core structure features a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The bromine atom at the 3-position and the isobutyl group on the nitrogen atom are key determinants of its chemical reactivity and potential biological activity.

The isobutyl group, a branched alkyl chain, is expected to increase the lipophilicity of the molecule compared to its methyl or ethyl counterparts. This property can significantly influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and Rationale |

| CAS Number | 1597038-25-9 | |

| Molecular Formula | C₉H₁₂BrNO | |

| Molecular Weight | 230.10 g/mol | |

| Appearance | Likely an off-white to pale yellow solid | Based on analogs like 3-Bromo-2(1H)-pyridinone.[4] |

| Melting Point | Not reported; likely lower than 3-Bromo-2(1H)-pyridinone (185-189°C) due to the N-alkylation disrupting crystal packing. | |

| Boiling Point | > 300 °C (Predicted) | High due to the polar pyridinone core. |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons). Slightly soluble in water. | The isobutyl group enhances solubility in less polar solvents compared to the unsubstituted analog. |

| XLogP3 | ~2.0-2.5 (Predicted) | The isobutyl group significantly increases the predicted partition coefficient compared to 3-Bromo-2(1H)-pyridinone (XLogP3: 1.1).[4] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

A robust and scalable synthesis of this compound can be logically designed in a two-step sequence starting from commercially available 2-hydroxypyridine. This proposed pathway involves an initial bromination of the pyridinone ring followed by N-alkylation.

Caption: Proposed two-step synthesis workflow.

Step 1: Bromination of 2(1H)-Pyridinone

The direct bromination of the 2(1H)-pyridinone ring is a well-established transformation. The electron-rich nature of the pyridinone ring facilitates electrophilic substitution, primarily at the 3- and 5-positions.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-(4-pyrimidyl)-2(1H)-pyridone (1 equivalent) in glacial acetic acid, add bromine (1.05 equivalents) dropwise over a period of one minute.[2][5]

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into anhydrous ether and stir for 30 minutes to precipitate the product. Filter the resulting solid and wash with ether.

-

Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with anhydrous potassium carbonate. Stir for 15 minutes.

-

Isolation: Filter the solid, wash with water, and dry to yield 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone.[2][5] A similar procedure can be adapted for the bromination of 2(1H)-pyridinone.

Step 2: N-Alkylation with Isobutyl Bromide

The introduction of the isobutyl group onto the nitrogen atom of 3-bromo-2(1H)-pyridinone can be achieved via a standard Williamson ether synthesis-like N-alkylation reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3-bromo-2(1H)-pyridinone (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkylating Agent: Add isobutyl bromide (1.1 to 1.5 equivalents) to the suspension. Isobutyl bromide is a colorless to pale yellow liquid used as a reagent in organic synthesis.[6]

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the bromine substituent, and the N-isobutyl group. The bromine atom at the 3-position is a versatile handle for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions.

It is important to note that the 3-position of the pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the 2- and 4-positions.[7] This is due to the less effective stabilization of the Meisenheimer intermediate by the ring nitrogen.

Key Reactions:

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to 3-amino-pyridinone derivatives, which are common scaffolds in kinase inhibitors.[1]

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl moieties.

-

Stille Coupling: This reaction with organostannanes offers another avenue for carbon-carbon bond formation.

Caption: Key cross-coupling reactions of the title compound.

Potential Applications in Drug Discovery

The pyridinone scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, antifungal, and anti-inflammatory properties.[1][2][3]

The introduction of a bromine atom at the 3-position of the N-isobutylpyridinone core provides a crucial vector for chemical space exploration. Through the cross-coupling reactions outlined above, a diverse library of analogs can be synthesized and screened for biological activity. The isobutyl group can contribute to favorable interactions within hydrophobic pockets of target proteins and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Given the established biological activities of related pyridinone derivatives, this compound and its derivatives are promising candidates for screening in various therapeutic areas, including:

-

Oncology: As scaffolds for kinase inhibitors.

-

Infectious Diseases: As potential antiviral (e.g., anti-HIV, anti-HBV) or antibacterial agents.[3]

-

Inflammatory Diseases: As inhibitors of key inflammatory mediators.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable, albeit currently under-characterized, building block for drug discovery and development. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible and detailed synthetic route, its key reactive sites, and its potential applications in medicinal chemistry. By leveraging the extensive knowledge base surrounding the pyridinone scaffold and the versatility of the 3-bromo substituent, researchers are well-equipped to synthesize, functionalize, and explore the therapeutic potential of this and related molecules. The strategic derivatization of this core structure holds significant promise for the discovery of next-generation therapeutic agents.

References

- New therapeutic modalities in drug discovery and development: Insights & opportunities. (2021). ADMET & DMPK, 9(4), 227-230.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.

- Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. (2002). Arzneimittelforschung, 52(2), 99-104.

- Pharmacological aspects of 2-pyridones and their analogs. (2021).

- Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023). Current Organic Synthesis, 20(5), 498-513.

- Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.

- 3-Bromo-1-isopropylpyridin-2(1H)-one. Sigma-Aldrich.

- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.

- 3-Bromo-1-isopropylpyridin-2(1H)-one. Sigma-Aldrich.

- 3-Bromo-2(1H) - pyridinone Formula. Echemi.

- Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com.

- Synthetic method of 3-bromopyridine.

- Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines: a Pd-catalyzed amination and/or a base-assisted nucleophilic aromatic substitution?

- SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(22), 5434.

- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(6), 1805.

- Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chilean Chemical Society.

- 3 Bromo 1 Imports. Zauba.

- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.

- The following is the - ' - H NMR spectrum of - 3 - - bromo. Chegg.

- isobutyl bromide. Organic Syntheses.

- 3 -Bromo Pyridine (626-55-1), Grade Standard: Lab Grade. IndiaMART.

- Describe the 1H NMR spectrum you would expect for each of the fol... Pearson.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Deduce The Identity of The Following Compound

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Potential of N-Alkylated 3-Bromopyridin-2-ones in Drug Discovery

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylated 3-bromopyridin-2-one scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from a unique convergence of chemical reactivity and biological relevance. Chemically, the 3-bromo substituent serves as a versatile "warhead" for palladium-catalyzed cross-couplings, enabling rapid library generation. Biologically, the pyridin-2-one core acts as a robust peptidomimetic, capable of engaging hydrogen bond networks in kinase hinge regions and epigenetic reader domains. This guide details the synthetic access, reactivity profiles, and therapeutic applications of this scaffold, with a specific focus on p38 MAPK and BET bromodomain inhibition.

The Scaffold Architecture: Electronic and Steric Rationale

The 3-bromopyridin-2-one core is not merely a passive linker; it is an electronically tuned platform.

-

The Carbonyl (C2): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often mimics the backbone carbonyl of the hinge region residues.

-

The Nitrogen (N1): The site of alkylation. Introducing an alkyl group here (e.g., methyl, ethyl, benzyl) modulates lipophilicity (LogP) and steric bulk. Crucially, this substituent often occupies a hydrophobic "selectivity pocket" in enzymes, distinguishing the inhibitor from the natural substrate (ATP or Acetyl-Lysine).

-

The Bromine (C3): A highly reactive handle for C-C or C-N bond formation. Its position alpha to the carbonyl makes it electronically distinct from 4- or 5-bromo isomers, often facilitating faster oxidative addition in catalytic cycles due to the electron-withdrawing nature of the adjacent carbonyl.

Structural Logic Diagram

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Functional decomposition of the N-alkyl-3-bromopyridin-2-one scaffold.[1]

Synthetic Access: Protocols and Causality

Reliable access to the core is the prerequisite for any SAR campaign. The primary challenge is achieving regioselective N-alkylation over O-alkylation. Pyridones exist in tautomeric equilibrium with hydroxypyridines; under basic conditions, the ambident nucleophile can react at either Nitrogen or Oxygen.

Protocol A: Regioselective N-Alkylation

To favor N-alkylation, we utilize a "soft" electrophile/base combination or specific solvent effects that stabilize the polar transition state of the N-alkylation pathway.

Reagents:

-

Substrate: 3-Bromopyridin-2-one (1.0 eq)

-

Alkyl Halide: R-X (1.2 eq) (e.g., Iodomethane, Benzyl bromide)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetonitrile (Polar aprotic solvents favor N-alkylation)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromopyridin-2-one in anhydrous DMF (0.5 M concentration). Rationale: DMF promotes the dissociation of the N-H bond while solvating the cation, enhancing nucleophilicity.

-

Base Addition: Add

and stir at room temperature for 15 minutes. Rationale: Deprotonation generates the pyridone anion. -

Alkylation: Dropwise add the alkyl halide. Stir at

for 4–12 hours. Rationale: Gentle heating overcomes the activation energy without promoting decomposition. -

Validation: Monitor by TLC/LC-MS. N-alkyl products typically have lower

values than O-alkyl byproducts due to the preservation of the highly polar amide carbonyl. -

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

and concentrate.

Protocol B: C3 Functionalization via Suzuki-Miyaura Coupling

Once N-alkylated, the 3-bromo group acts as the electrophile.

Reagents:

-

Substrate: N-Alkyl-3-bromopyridin-2-one (1.0 eq)

-

Boronic Acid:

(1.5 eq) -

Catalyst:

(5 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes. Rationale: Oxygen poisons Pd(0) species, halting the catalytic cycle.

-

Catalyst Addition: Add the Pd catalyst under Argon flow.

-

Reaction: Heat to

for 12 hours. -

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway from raw material to bioactive scaffold.

Therapeutic Case Study: p38 MAPK Inhibition[2][3]

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical driver of inflammation (rheumatoid arthritis, COPD). Pyridinones have emerged as potent inhibitors of this pathway.[2][3]

Mechanism of Action

Inhibitors derived from N-alkyl-3-bromopyridin-2-ones typically function as ATP-competitive inhibitors .

-

Hinge Binding: The carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met109 in p38

). -

Hydrophobic Clamp: The aryl group introduced at C3 (via Suzuki coupling) extends into the deep hydrophobic pocket.

-

Selectivity Filter (The N-Alkyl Role): The N-alkyl substituent (often a bulky group like 2,6-difluorophenyl or a specific alkyl chain) occupies a solvent-exposed region or a specific hydrophobic sub-pocket. This steric clash prevents binding to other kinases, granting selectivity.

Quantitative Data: SAR Trends

The table below summarizes the impact of N-alkylation on biological potency (

| Compound Entry | N-Substituent (R1) | C3-Substituent (R2) | p38 MAPK | Selectivity Note |

| 1 | H (Unsubstituted) | 4-Fluorophenyl | > 10,000 | Poor binding; lacks hydrophobic anchor. |

| 2 | Methyl | 4-Fluorophenyl | 450 | Improved potency; N-Me fits small pocket. |

| 3 | Isopropyl | 4-Fluorophenyl | 120 | Better hydrophobic fill. |

| 4 | 2,6-Difluorophenyl | 2,4-Difluorophenyl | < 10 | Optimal. "Twisted" conformation locks into active site. |

Table 1: Structure-Activity Relationship (SAR) showing the critical role of N-substitution.

Emerging Applications: Epigenetics (BET Inhibition)[5]

Beyond kinases, this scaffold is gaining traction in epigenetics, specifically targeting Bromodomain and Extra-Terminal (BET) proteins (BRD4).

-

Acetyl-Lysine Mimicry: The N-methyl-pyridin-2-one moiety mimics the natural acetyl-lysine substrate of histones.

-

The "Head group": The pyridone carbonyl forms a critical hydrogen bond with a conserved Asparagine residue (Asn140 in BRD4) in the bromodomain binding pocket.

-

Therapeutic Value: BET inhibitors are currently in clinical trials for aggressive cancers (NUT midline carcinoma) and fibrosis. The 3-bromo handle allows researchers to append "tail" groups that reach out of the pocket to solubilize the drug.

References

-

BenchChem Technical Support. (2025).[4] A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem. Link

-

Selness, S. R., et al. (2011).[3] Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Link

-

Lee, A. H., et al. (2021).[5] Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry. Link

-

Colletti, S. L., et al. (2003). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry (via ResearchGate). Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase (Journal Article) | OSTI.GOV [osti.gov]

- 3. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Halopyridin-2-one Scaffold: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Guide to Synthesis, Functionalization, and Therapeutic Application

Foreword: The "Privileged" Nature of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged structures," a concept that has become a powerful strategy in drug discovery.[1] The pyridin-2-one core is a quintessential example of such a scaffold.[2] Its unique electronic properties, combined with its ability to act as both a hydrogen bond donor and acceptor, make it an adept participant in molecular recognition events at biological targets.[3] This guide delves into a specific, and particularly powerful, subset of this family: the 3-halopyridin-2-ones. The introduction of a halogen atom at the 3-position is not a trivial modification; it is a strategic decision that unlocks a cascade of advantages, transforming the core scaffold into a highly versatile platform for generating diverse and potent therapeutic agents. We will explore the causality behind this scaffold's utility, from its synthesis and reactivity to its successful application in developing inhibitors for a range of diseases.

The Strategic Role of the 3-Halo Substituent

The identity of the halogen (Fluorine, Chlorine, Bromine) at the C3-position profoundly influences the scaffold's properties in three key areas:

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, fine-tuning the scaffold's hydrogen bonding capabilities.[4] Furthermore, they modulate lipophilicity, which is a critical parameter for cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Blocking: A halogen can be strategically placed to block sites of oxidative metabolism. By replacing a hydrogen atom with a more robust halogen, the metabolic stability of a potential drug candidate can be significantly enhanced, leading to improved pharmacokinetic profiles.

-

A Versatile Synthetic Handle: Perhaps the most significant advantage is the role of the C3-halogen as a versatile point of diversification.[5] It serves as a linchpin for a host of cross-coupling reactions, allowing for the late-stage introduction of a wide array of substituents to explore the chemical space around the core and optimize target engagement.[6]

Synthetic Pathways to the Core Scaffold

The construction of the 3-halopyridin-2-one core can be approached from several angles, primarily involving either the direct halogenation of a pre-formed pyridin-2-one ring or the cyclization of halogen-containing acyclic precursors.

Direct Halogenation

This is often the most straightforward approach. Electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Selectfluor can be used to install the halogen onto the electron-rich pyridin-2-one ring. The regioselectivity is dictated by the electronic nature of the ring, which typically directs halogenation to the 3- and 5-positions.

Ring Formation via Cyclization

An alternative strategy involves building the heterocyclic ring from acyclic components, where one of the precursors already contains the halogen atom. A common method is the condensation of a β-keto ester with a cyanoacetamide derivative, a variation of the Guareschi-Thorpe condensation.[7][8]

Transformation from Other Pyridines

Functional group interconversion provides another route. For instance, a 3-aminopyridin-2-one can be converted to its 3-halo counterpart via a Sandmeyer-type reaction.[9] This is particularly useful when the corresponding 3-amino derivative is readily accessible.

The 3-Halogen as a Gateway for Diversification

The true power of the 3-halopyridin-2-one scaffold lies in the reactivity of the carbon-halogen bond, which serves as an anchor point for numerous C-C and C-N bond-forming reactions. This enables the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reacting the 3-halo (typically bromo or iodo) derivative with boronic acids or esters in the presence of a palladium catalyst is a robust method to install aryl or heteroaryl groups.[3] This is invaluable for probing hydrophobic pockets or establishing key π-stacking interactions within a target's active site.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing the introduction of primary or secondary amines at the 3-position. The resulting 3-amino group can act as a crucial hydrogen bond donor or a vector for further functionalization.[9]

-

Nucleophilic Aromatic Substitution (SNAr): When the pyridine ring is sufficiently electron-deficient, or for more activated halogens like fluorine, direct substitution with nucleophiles (e.g., amines, alkoxides) is possible.[6] This provides a complementary, often metal-free, route to diversified analogs.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the 3-halopyridin-2-one scaffold is reflected in the wide range of biological activities its derivatives have been shown to possess.[3][10]

Antiviral Agents: HIV Reverse Transcriptase Inhibitors

One of the earliest and most prominent applications of this scaffold was in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[11] Structure-activity relationship studies revealed that a 3-amino-pyridin-2-one core was essential. The 3-amino group, often functionalized with a benzoxazole moiety, forms critical hydrogen bonds within the enzyme's binding pocket. The halogen itself is not present in the final optimized compounds but is a critical intermediate for synthesizing the required 3-amino derivatives.[11]

-

Key Insight: The 3-amino group, installed via reactions on a 3-halo precursor, proved to be a superior pharmacophore to the halogen itself for this specific target. This highlights the scaffold's role as a versatile intermediate.

Anticancer Agents: Kinase Inhibition

The pyridin-2-one scaffold is a well-established "hinge-binder" in protein kinases. The N-H and carbonyl groups mimic the hydrogen bonding pattern of the adenine portion of ATP. The 3-position offers a vector pointing towards the solvent-exposed region, making it an ideal site for introducing substituents that can enhance potency and selectivity.

A notable example is the discovery of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune and allergic diseases.[12] Structure-based design starting from a 3-aminopyrid-2-one fragment led to potent inhibitors.

-

SAR Insights for Itk Inhibitors:

-

The core 3-aminopyrid-2-one motif was crucial for binding to the kinase hinge region.[12]

-

Functionalization of the 3-amino group was key to improving potency.[12]

-

Introducing a substituted heteroaromatic ring at the 5-position (via Suzuki coupling of a 5-halo precursor) was critical for achieving selectivity over other kinases.[12] The best compounds showed nanomolar potency.[12]

-

Antibacterial Agents

Derivatives of the 3-halopyridin-2-one scaffold have also shown promising antibacterial activity. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where the core pyridine ring was constructed and functionalized, exhibited potent activity against Gram-positive bacteria, including resistant strains.[13] In these molecules, the pyridinone core acts as a key structural element, and modifications, including the strategic placement of fluorine atoms, were shown to significantly enhance antibacterial efficacy.[13]

Summary of Biological Activities

The table below summarizes representative examples of bioactive compounds derived from the 3-halopyridin-2-one scaffold, showcasing its broad therapeutic potential.

| Compound Class | Therapeutic Area | Target/Activity | Key SAR Feature from 3-Position | Reference |

| 3-Aminopyridin-2-ones | Antiviral (HIV) | HIV-1 Reverse Transcriptase | Functionalized amino group essential for potency. | [11] |

| 3-Amino-5-aryl-pyridin-2-ones | Anti-inflammatory | Itk Kinase | Functionalized amino group for potency; 5-aryl for selectivity. | [12] |

| Pyridinone-thiohydantoins | Anticancer | Mutant IDH1 | The pyridinone core is part of a larger pharmacophore. | [3] |

| Fused Pyridin-2-ones | Antibacterial | General Gram-positive | Strategic fluorine substitution enhances activity. | [13] |

| 5-Aryl-3-hydroxypyridin-2-ones | Antiviral (Influenza) | Influenza A Endonuclease | Aryl group at C5/C6 enhances inhibition. | [3] |

Experimental Protocols

To provide a practical context, the following section details representative protocols for the synthesis and biological evaluation of a 3-halopyridin-2-one derivative.

Protocol 1: Synthesis of 3-Bromo-6-methyl-4-phenyl-pyridin-2(1H)-one

This protocol describes a typical electrophilic bromination of a pre-formed pyridin-2-one ring.

Materials:

-

6-methyl-4-phenyl-pyridin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of 6-methyl-4-phenyl-pyridin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane. Add cold diethyl ether to precipitate the product.

-

Isolation: Filter the resulting solid, wash with a small volume of cold diethyl ether, and dry under vacuum to yield the 3-bromo-6-methyl-4-phenyl-pyridin-2(1H)-one as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.[14]

Materials:

-

Human cancer cell line (e.g., MCF-7, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized 3-halopyridin-2-one test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, multichannel pipette, plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The 3-halopyridin-2-one scaffold is far more than a simple heterocyclic core; it is a strategic platform for efficient and effective drug discovery. Its inherent "privileged" nature, combined with the synthetic versatility endowed by the C3-halogen, provides medicinal chemists with a powerful toolkit. The ability to rapidly generate diverse libraries through robust cross-coupling chemistry allows for a thorough exploration of structure-activity relationships, accelerating the journey from initial hit to lead candidate.

Future research will likely focus on expanding the toolbox of reactions for functionalizing this core, including novel C-H activation and late-stage fluorination techniques. As our understanding of complex biological systems grows, the application of this proven scaffold to new and challenging therapeutic targets will undoubtedly continue to yield novel and impactful medicines.

References

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules.

- Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Russian Journal of Organic Chemistry.

-

Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. ChemistrySelect. Available at: [Link]

- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry.

- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Current Organic Chemistry.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Structure Activity Relationships. Drug Design Org.

- Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships. Bioorganic & Medicinal Chemistry.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

- One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Organic Process Research & Development.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry.

- Synthesis and properties of 3-cyanopyridine-2(1H)-chalcogenones. Review. Scilit.

- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Indo American Journal of Pharmaceutical Sciences.

-

Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Mini-Reviews in Organic Chemistry. Available at: [Link]

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica.

-

Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

- Bridgehead Nitrogen Thiazolo[3,2-a]pyrimidine: A Privileged Structural Framework in Drug Discovery. Mini Reviews in Medicinal Chemistry.

- Structural and Pharmacological Properties of Alkaloids with Special Reference to Thebaine Type Alkaloids. Biomedical Journal of Scientific & Technical Research.

-

Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

- Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

- Skeletal Editing: A Modern Chemical Technology in Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-pyridone Derivatives

[1][2][3]

Abstract

The 2-pyridone scaffold is a privileged pharmacophore in kinase inhibitors and GPCR modulators. However, the Suzuki-Miyaura coupling of 3-bromo-2-pyridone presents unique challenges due to the tautomeric nature of the substrate and the strong coordination ability of the amide/lactam motif, which can poison palladium catalysts. This guide provides a bifurcated strategy: a high-reliability protocol involving N/O-protection and an advanced, atom-economical protocol for direct coupling of unprotected substrates using third-generation Buchwald precatalysts.

Scientific Foundation & Mechanistic Challenges

The Tautomerism Trap

3-Bromo-2-pyridone exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form predominates , presenting a free N-H and a carbonyl oxygen.

-

Catalyst Poisoning: The basic nitrogen and the carbonyl oxygen can form stable chelate complexes with Pd(II) intermediates, arresting the catalytic cycle prior to transmetallation.

-

Acidic N-H Interference: The N-H proton (

) can be deprotonated by the basic conditions required for Suzuki coupling, creating an anionic pyridonate species that further sequesters the catalyst.

Substrate Reactivity[4][5]

-

Electrophilicity: The C3 position is electron-rich relative to simple pyridines, making oxidative addition slower than in electron-deficient heteroaryl halides.

-

Sterics: The adjacent carbonyl (C2) creates a steric wall, necessitating ligands with specific bite angles or bulk to facilitate oxidative addition and reductive elimination.

Decision Matrix: Protection vs. Direct Coupling

Before selecting a protocol, evaluate the synthetic route using the following decision logic.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Experimental Protocols

Protocol A: N-Protected Substrates (High Reliability)

Applicability: Use when the final target requires an N-alkyl group or when O-protection (e.g., 2-methoxypyridine) is acceptable as a precursor to the pyridone (hydrolysis required later). Mechanism: N-protection eliminates the acidic proton and prevents bidentate coordination, restoring standard aryl halide reactivity.

Reagents:

-

Substrate: 3-bromo-1-methylpyridin-2(1H)-one (or similar N-alkyl derivative).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

-

Catalyst:

(3–5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a stir bar, add the 3-bromo-N-alkyl-2-pyridone (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst quickly under positive inert gas pressure.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Protocol B: Unprotected 3-Bromo-2-pyridone (Direct Coupling)

Applicability: Essential for atom economy when the free NH is required in the final product, avoiding two extra steps (protection/deprotection).

Critical Factor: Use of Buchwald Precatalysts (e.g., XPhos Pd G3) is mandatory. Standard catalysts (

Reagents:

-

Substrate: 3-bromo-2-pyridone (1.0 mmol).

-

Boronic Acid: Aryl boronic acid (1.5 equiv). Note: Use excess due to potential protodeboronation.

-

Catalyst: XPhos Pd G3 (2–4 mol%) or SPhos Pd G3 (for sterically hindered partners).

-

Base:

(3.0 equiv). Phosphate is superior to carbonate for these substrates.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Solvent: n-Butanol or 1,4-Dioxane/Water (10:1).

Step-by-Step Methodology:

-

Charge: Add 3-bromo-2-pyridone (174 mg, 1.0 mmol), Boronic Acid (1.5 mmol), and

(636 mg, 3.0 mmol) to a reaction tube. -

Catalyst Addition: Add XPhos Pd G3 (17-34 mg, 2-4 mol%).

-

Inert Cycle: Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed n-Butanol (4 mL) or Dioxane/Water mixture.

-

Reaction: Heat to 100°C for 2–6 hours. Note: Higher temperature is required to overcome the activation energy of the poisoned resting state.

-

Workup: Acidify carefully to pH ~6-7 with 1N HCl during extraction if the product is amphoteric. Extract with EtOAc/n-Butanol (3:1) to ensure recovery of the polar product.

Optimization & Troubleshooting Data

| Issue | Observation (LC-MS) | Root Cause | Solution |

| No Reaction | Starting material (SM) intact | Catalyst poisoning by pyridone N/O | Switch to Protocol B (Buchwald G3 sources). Increase temp to 100°C. |

| Protodeboronation | SM intact + De-borylated coupling partner | Unstable boronic acid (e.g., 2-heteroaryl) | Use Boronic Esters (Pinacol) or K-Trifluoroborates . Reduce water content. |

| Homocoupling | Biaryl of boronic acid formed | Oxidation of Boronic acid | Ensure rigorous degassing. Remove |

| Dehalogenation | Pyridone (Br replaced by H) | Switch solvent from alcohol to Dioxane/Toluene. Avoid |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "off-cycle" poisoning pathway that necessitates the use of bulky, electron-rich ligands like XPhos.

Figure 2: Catalytic cycle showing the reversible poisoning pathway (Red) and how bulky ligands/heat restore activity (Green).

References

-

BenchChem Application Notes. Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and Pyridone Derivatives. (Accessed 2025).[2]

-

Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[3]

-

Kudo, N., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Angewandte Chemie Int. Ed., 2013. (Detailed study on NH-inhibitory effects).

-

Molander, G. A. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Accounts of Chemical Research. (Alternative coupling partners for unstable substrates).

Application Note: 3-Bromo-1-isobutylpyridin-2(1H)-one as a Peptidomimetic Scaffold

Executive Summary

This guide details the utilization of 3-Bromo-1-isobutylpyridin-2(1H)-one (referred to herein as Scaffold A ) as a versatile building block for peptidomimetic drug design. The 2-pyridone core serves as a bioisostere for the peptide bond, offering constrained conformation (typically mimicking

The specific substitution pattern of Scaffold A offers two distinct advantages:

-

1-Isobutyl group: Mimics the hydrophobic side chain of Leucine (Leu) or Isoleucine (Ile), common residues in protein-protein interaction (PPI) interfaces.

-

3-Bromo handle: A reactive site for Palladium-catalyzed cross-coupling, allowing the modular attachment of the

residue mimic or backbone extension.

Structural Logic & Pharmacophore Mapping

Before synthesis, it is critical to understand how Scaffold A maps onto a natural peptide backbone.

Pharmacophore Overlay

The 2-pyridone ring imposes a planarity similar to the amide bond but prevents free rotation, locking the "residues" into a specific vector.

Figure 1: Pharmacophore mapping showing the structural equivalency between the natural Leu-Xxx dipeptide and the Pyridone scaffold.

Synthesis Protocol: The "Make" Phase

The synthesis of Scaffold A requires strict control over regioselectivity during the alkylation step. 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones.[1] Under basic conditions, alkylation can occur at the Nitrogen (

Step 1: Regioselective N-Alkylation

Objective: Synthesize this compound from 3-bromo-2-hydroxypyridine.

Reagents:

-

Substrate: 3-Bromo-2-hydroxypyridine (1.0 equiv)

-

Alkylating Agent: Isobutyl bromide (1.2 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) or Sodium Hydride ( -

Solvent: DMF (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-bromo-2-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: -

Alkylation: Add isobutyl bromide (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The

-alkylated product typically runs lower (more polar) than the -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

. -

Purification: Flash column chromatography (SiO2).[2] Elute with 0-40% EtOAc in Hexanes.

Quality Control (QC) Check:

-

-alkyl vs

Step 2: Functionalization via Suzuki-Miyaura Coupling

Objective: Install the downstream peptide mimic at the C3 position.

Protocol:

-

Mix: Combine Scaffold A (1.0 equiv), Boronic Acid (

, 1.5 equiv), and -

Catalyst: Add

or -

Cycle: Degas with Nitrogen for 10 mins. Heat to 90°C for 4-16 hours.

-

Isolation: Filter through Celite, extract, and purify via HPLC.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the peptidomimetic library.

Data Summary & Troubleshooting

Solvent Effects on Regioselectivity

The choice of solvent/base combination dramatically affects the N/O ratio.

| Solvent | Base | Predominant Product | Yield (Typical) | Notes |

| DMF | 85-95% | Preferred method. Promotes tight ion pairing favoring N-attack. | ||

| THF | 70-80% | Silver salts coordinate Nitrogen, blocking it and forcing O-alkylation. | ||

| Water | Tween 20 | 60-80% | Micellar catalysis; green chemistry alternative [1]. |

Troubleshooting the Cross-Coupling

If the 3-Bromo coupling is sluggish (low conversion):

-

Switch Ligand: Move from

based catalysts to S-Phos or X-Phos . The biaryl phosphines facilitate the coupling of hindered aryl chlorides/bromides. -

Boronate Species: Convert the boronic acid to a Pinacol Ester or MIDA boronate for slow-release, preventing protodeboronation of the coupling partner.

References

-

Regioselective N-Alkylation in Water: Tasker, S. Z., et al. (2015).[2] "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385.[2] [2]

- Peptidomimetic Design: Hirschmann, R., et al. (1992). "The 2-Pyridone Scaffold as a Beta-Turn Mimic." Journal of Medicinal Chemistry. (General reference for scaffold utility).

- Palladium Coupling on Pyridones: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

-

General 2-Pyridone Synthesis: Wang, N., et al. (2024).[1] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org.[1][3][4][5] Chem.

Sources

Application Note & Protocol: Optimizing the Mizoroki-Heck Reaction for 3-Bromo-1-isobutylpyridin-2(1H)-one Substrates

Abstract & Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This transformation has become indispensable in the synthesis of complex organic molecules, from natural products to pharmaceuticals, owing to its functional group tolerance and generally high stereoselectivity.[2][3] The 2-pyridone scaffold, a prominent feature in numerous biologically active compounds, represents a key synthetic target. Its functionalization via cross-coupling reactions is a critical strategy in drug discovery and development.

This document provides a detailed guide to the application of the Mizoroki-Heck reaction for the olefination of 3-bromo-1-isobutylpyridin-2(1H)-one. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying causality of parameter selection, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific needs. We will explore the critical reaction parameters, provide a validated, step-by-step protocol, and offer insights into the mechanistic considerations for this specific substrate class.

The Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is paramount to rational optimization. The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, all of which must be tuned to the electronic and steric nature of the substrate.

The generally accepted mechanism involves four key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][4]

-

Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[1][4]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step forms the desired substituted alkene product and a palladium-hydride species.[4] This step typically proceeds to give the more thermodynamically stable trans isomer.[2]

-

Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and forming a salt byproduct, thus closing the catalytic cycle.[4]

Caption: The Mizoroki-Heck Catalytic Cycle.

Critical Parameters for this compound

The this compound substrate possesses an electron-deficient pyridinone ring due to the influence of the carbonyl group and the ring nitrogen. This electronic nature generally makes the C-Br bond more susceptible to oxidative addition, which can be advantageous. However, the potential for the pyridinone nitrogen or carbonyl oxygen to coordinate with the palladium center must be considered when selecting ligands and reaction conditions.

Palladium Precatalyst

The choice of palladium source is the first critical decision. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and efficient to use air-stable Pd(II) salts, which are reduced in situ to the active Pd(0) species.[4]

-

Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective precatalyst. It is readily reduced by phosphine ligands, amines (the base), or even the solvent at elevated temperatures.[1][4] Its versatility makes it the recommended starting point for this substrate.

-

Palladium(II) Chloride (PdCl₂): Another viable option, though sometimes less soluble than Pd(OAc)₂.[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is more reactive than Pd(PPh₃)₄ but requires handling under an inert atmosphere.

Recommendation: Start with Palladium(II) Acetate (Pd(OAc)₂) at a loading of 1-5 mol%.

Ligand Selection

The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. The choice of ligand is arguably the most critical parameter for success.

-

Monodentate Phosphines:

-

Triphenylphosphine (PPh₃): The workhorse ligand for Heck reactions. It is robust but can dissociate, which is necessary for the reaction to proceed.[5] An excess of PPh₃ can sometimes inhibit the reaction.[5]

-

Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically bulky and electron-donating ligand. The bulk can promote the reductive elimination step and may be beneficial for challenging substrates.

-

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable palladium complexes.[6] This thermal stability makes them ideal for Heck reactions requiring high temperatures (110–180 °C), which can be necessary for less reactive aryl bromides.[6]

-

Bidentate Phosphines (e.g., BINAP): These ligands bind tightly to the palladium center and are often used when stereoselectivity is a concern, particularly in intramolecular Heck reactions.[4] For this intermolecular reaction, they are less common but can be screened if other ligands fail.

Recommendation: For the electron-deficient this compound, a moderately electron-donating and sterically accessible ligand is a good starting point. Begin with Triphenylphosphine (PPh₃) at a Pd:Ligand ratio of 1:2. If catalyst decomposition or low reactivity is observed, consider screening an NHC ligand .

Base

The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[4] Both organic and inorganic bases are commonly used.

-

Organic Amines (e.g., Triethylamine, Et₃N): Often used, especially with aryl iodides and bromides. They are soluble in common organic solvents.[1]

-

Inorganic Carbonates (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): Solid bases that are effective and often lead to cleaner reactions. K₂CO₃ is a cost-effective and robust choice.[6][7]

-

Acetates (e.g., Sodium Acetate, NaOAc): A milder base that can be effective in certain systems.[1]

Recommendation: Potassium Carbonate (K₂CO₃) is an excellent and broadly applicable choice for this type of substrate, as demonstrated in related 3-bromopyridine systems.[7] Use 1.5 to 2.0 equivalents relative to the aryl bromide.

Solvent and Temperature

The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents are most common.

-

N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc) / N-Methyl-2-pyrrolidone (NMP): Excellent solvents for Heck reactions, capable of reaching high temperatures (typically 100-150 °C).

-

Toluene / Xylenes: Non-polar options that are also effective, particularly at higher temperatures (~130 °C).[7]

-

Aqueous Media: Heck reactions can be run in water or a water-cosolvent mixture (e.g., DMF/H₂O), which can be environmentally advantageous and sometimes accelerate the reaction.[6]

Recommendation: Start with DMF or Toluene . The reaction temperature should be screened, typically starting around 100-130 °C .[6][7] Higher temperatures may be required but increase the risk of catalyst decomposition.

Summary of Recommended Starting Conditions

The following table summarizes the recommended parameters for an initial screening reaction.

| Parameter | Recommended Condition | Rationale & Citation |

| Aryl Halide | This compound | Electron-deficient system, good for oxidative addition.[5] |

| Alkene | Styrene or n-Butyl Acrylate (1.2-1.5 eq.) | Electron-withdrawing groups on the alkene are ideal.[1] |

| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | Cost-effective, air-stable, and highly versatile Pd(II) source.[4] |

| Ligand | PPh₃ (2-4 mol%) | Standard, robust phosphine ligand. |

| Base | K₂CO₃ (2.0 eq.) | Strong, reliable inorganic base for catalyst regeneration.[6][7] |

| Solvent | Toluene or DMF | High-boiling point solvents suitable for Heck conditions.[7] |

| Temperature | 130 °C | A common temperature for Heck reactions with aryl bromides.[7] |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and decomposition of the Pd(0) catalyst. |

Detailed Experimental Protocol

This protocol describes a representative Heck coupling of this compound with styrene.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Styrene (1.5 mmol, 1.5 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), finely ground

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Standard Schlenk line or glovebox equipment

Caption: Experimental Workflow for the Heck Reaction.

Procedure:

-

Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Inerting: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by styrene (1.5 eq.) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure an inert atmosphere. Increase temperature in 10 °C increments. Screen a different ligand (e.g., an NHC) or base (e.g., Cs₂CO₃). Use freshly distilled/anhydrous solvent. |

| Catalyst Decomposition (black precipitate) | Temperature too high; Ligand dissociation; Oxygen contamination. | Lower the reaction temperature. Increase ligand loading (e.g., Pd:L of 1:4). Ensure rigorous inert atmosphere technique. |

| Formation of Side Products | Alkene isomerization; Double addition. | Adding the base in portions can sometimes help. Ensure the alkene is not used in vast excess. Lowering the temperature may improve selectivity. |

| Hydrodehalogenation (Ar-Br to Ar-H) | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried before use. |

References

- Heck reaction - Wikipedia.

- The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchG

- The Mizoroki–Heck Reaction.

- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.

- Heck reaction - Chemistry LibreTexts.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.

- Heck Reaction - Organic Chemistry Portal.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. nobelprize.org [nobelprize.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

Application Note: C-H Activation Strategies Utilizing 3-Bromo-1-isobutylpyridin-2(1H)-one

Executive Summary

This technical guide details the strategic application of 3-bromo-1-isobutylpyridin-2(1H)-one in C-H activation workflows. While standard cross-coupling (e.g., Suzuki-Miyaura) requires pre-functionalized nucleophiles, this protocol leverages Direct Arylation (DA) to couple the 3-bromo-pyridone electrophile directly with unfunctionalized heteroarenes (Ar-H).

This approach is particularly high-value for medicinal chemistry campaigns targeting p38 MAP kinase and similar pathways, where the N-isobutyl-2-pyridone scaffold is a privileged motif. By utilizing the 3-bromo position as a reactive handle for C-H functionalization, researchers can rapidly generate diverse biaryl libraries without the atom-uneconomic steps of borylation or stannylation.

Scientific Foundation & Mechanistic Insight

The Role of the 3-Bromo Handle

In the context of C-H activation, this compound acts as the electrophilic coupling partner . The C3-Br bond is activated by a Palladium(0) species, while the nucleophilic partner (e.g., thiazole, oxazole, or polyfluoroarene) undergoes C-H bond cleavage.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, also known as Ambiphilic Metal Ligand Activation (AMLA).

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond of the pyridone.

-

Ligand Exchange: A carboxylate (acetate or pivalate) replaces the bromide on the Palladium center.

-

C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating the C-H bond of the coupling partner (e.g., thiazole) while simultaneously forming the Pd-C bond. This is the rate-determining step (RDS).

-

Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Critical Factor: The use of Pivalic Acid (PivOH) as an additive is essential. The bulky pivalate anion is more lipophilic and basic than acetate, significantly lowering the energy barrier for the C-H cleavage step.

Visualizing the CMD Cycle

Figure 1: Catalytic cycle for the Pd-catalyzed Direct Arylation via the CMD pathway. The pivalate ligand is crucial for the C-H activation step.

Experimental Protocols

Protocol A: C5-Selective Direct Arylation of Thiazoles

This protocol couples this compound with thiazoles. Thiazoles are naturally activated at the C5 position under these conditions due to the cooperative effect of the sulfur atom and the CMD mechanism.

Target Outcome: 3-(Thiazol-5-yl)-1-isobutylpyridin-2(1H)-one derivatives.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Thiazole or 2-substituted thiazole (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine [PPh₃] (10 mol%) or PCy₃ (for sterically demanding substrates)

-

Base: Potassium Carbonate [K₂CO₃] (2.0 equiv)

-

Additive: Pivalic Acid [PivOH] (30 mol%)

-

Solvent: N,N-Dimethylacetamide (DMAc) [0.2 M concentration]

Step-by-Step Methodology

-

Preparation: In a glovebox or under a steady stream of Argon, charge a dried reaction vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

-

Substrate Addition: Add this compound (1.0 equiv) and the thiazole coupling partner (1.5 equiv).

-

Solvation: Add anhydrous DMAc to achieve a concentration of 0.2 M relative to the pyridone. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the reaction mixture to 110 °C for 16 hours. Note: Vigorous stirring is required to ensure base suspension.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMAc. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Direct Arylation with Polyfluoroarenes

This protocol utilizes the high acidity of polyfluoroarenes (e.g., pentafluorobenzene) to achieve C-H coupling without specialized ligands.

Target Outcome: 3-(Perfluorophenyl)-1-isobutylpyridin-2(1H)-one.

Optimization Table: Reaction Parameters

| Parameter | Standard Condition | Optimization Note |

| Catalyst | Pd(OAc)₂ (5 mol%) | PdCl₂(MeCN)₂ can be used if Pd black formation is observed. |

| Ligand | P(tBu)₂Me-HBF₄ (10 mol%) | Electron-rich, bulky ligands prevent catalyst poisoning by the fluorinated product. |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ may improve yields for less acidic arenes (e.g., difluorobenzene). |

| Solvent | Toluene | Non-polar solvents often favor the CMD transition state for fluoroarenes. |

| Temp | 120 °C | Higher temperature required to overcome the activation energy of C-H cleavage. |

Step-by-Step Methodology

-

Catalyst Activation: Mix Pd(OAc)₂ and the phosphonium salt ligand in Toluene under Argon for 10 minutes to generate the active catalytic species.

-

Addition: Add this compound (1.0 equiv), Polyfluoroarene (2.0 equiv), and K₂CO₃.

-

Heating: Stir at 120 °C for 12-18 hours.

-

Purification: Standard aqueous work-up followed by chromatography. Caution: Polyfluorinated products can be volatile; avoid high-vacuum drying for extended periods.

Troubleshooting & Critical Controls

Catalyst Deactivation (Palladium Black)

-

Symptom: Reaction mixture turns black and precipitates metal rapidly; conversion stalls.

-

Cause: Instability of the Pd(0) intermediate, often due to insufficient ligand concentration or high temperature.

-

Solution: Increase Ligand:Pd ratio to 3:1. Switch to a more robust ligand like XPhos or SPhos .

Regioselectivity Issues (Thiazoles)

-

Symptom: Mixture of C2- and C5-arylated products.[1]

-

Mechanism: C2 is the most acidic position (kinetic control), but C5 is often the thermodynamic or CMD-favored product under Pd-catalysis.

-

Control: To force C2-selectivity , switch from Pd(OAc)₂ to a Copper-mediated system (e.g., CuI, LiOtBu), although this requires higher temperatures and is less compatible with the bromide handle. To maintain C5-selectivity , strictly use the PivOH/Carbonate system described in Protocol A.

Hydrodehalogenation

-

Symptom: Formation of 1-isobutylpyridin-2(1H)-one (loss of bromine without coupling).

-

Cause: Presence of trace water acting as a proton source or hydride transfer from the solvent.

-

Solution: Ensure all reagents are anhydrous. Use molecular sieves in the reaction vial.

References

-

Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) mechanism in C-H activation. Chemistry Letters, 39(11), 1118–1126. Link

-

Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: Mechanism and scope. Chemical Reviews, 111(3), 1315–1345. Link

-

Roger, J., Požgan, F., & Doucet, H. (2009).[7] Ligand-free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179–1186.[7][8] Link

-

Hirano, K., & Miura, M. (2020). Site-Selective C-H Functionalization of 2-Pyridones. Chemical Science, 11, 10451-10460. Link

-

Gandeepan, P., et al. (2019). 3d Transition Metals for C-H Activation. Chemical Reviews, 119(4), 2192–2452. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing yield of N-alkylation vs O-alkylation in pyridone synthesis

Topic: Optimizing Yield of N-Alkylation vs. O-Alkylation in Pyridone Synthesis Role: Senior Application Scientist Status: Active Support Guide

The Diagnostic Matrix: Understanding the Ambident Nucleophile

2-Pyridones (and 4-pyridones) are classic ambident nucleophiles. They possess two reactive centers: the nitrogen atom (amide-like) and the oxygen atom (enolate-like). The regioselectivity of alkylation is governed by the interplay of Electronic Effects (Hard-Soft Acid-Base theory), Steric Factors , and Reaction Conditions (Solvent/Cation).

Before selecting a protocol, diagnose your system using this logic core:

| Factor | Favors N-Alkylation (Lactam) | Favors O-Alkylation (Alkoxypyridine) | Mechanism Note |

| Control Type | Thermodynamic Control | Kinetic Control | N-isomer is generally more stable (aromaticity penalty is offset by strong amide resonance). |

| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Sulfonates, Diazomethane, Trialkyloxonium salts) | HSAB Theory: N is softer; O is harder. |

| Cation | Alkali Metals (Li⁺, Na⁺, K⁺, Cs⁺) | Silver (Ag⁺) | Ag⁺ coordinates the Nitrogen lone pair, blocking it and forcing attack at Oxygen. |

| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Non-polar / Non-coordinating (Toluene, Benzene, DCM) | Polar solvents separate ion pairs, leaving the "naked" anion which favors the thermodynamic product (N). |

Decision Tree: Select Your Pathway

Use this logic flow to determine the optimal experimental setup for your target isomer.

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & Protocols: N-Alkylation (The Lactam Route)

Objective: Maximize attack by the Nitrogen center. Common Issue: Formation of O-alkyl byproducts or low conversion due to steric hindrance.

Protocol A: The Cesium/Potassium Carbonate Method (Standard)

This is the workhorse method for primary alkyl halides. The use of Cesium Carbonate (

Step-by-Step:

-

Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF or acetonitrile (0.1–0.2 M concentration).

-

Base Addition: Add

(1.5–2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation. -

Alkylation: Add the alkyl halide (1.1–1.2 equiv).

-

Tip: Use Alkyl Iodides or Bromides . Avoid Chlorides unless activated (e.g., Benzyl/Allyl).

-

-

Reaction: Stir at RT (for reactive halides) or heat to 60–80°C (for unreactive halides).

-

Monitoring: Monitor by TLC/LCMS. N-alkyl products are typically more polar than O-alkyl isomers.

FAQ: Troubleshooting N-Alkylation

Q: I am getting a mixture of N- and O-alkylation. How do I shift it to N?

-

A: Switch the solvent to a highly polar aprotic solvent like DMF or NMP. Ensure you are using a "soft" leaving group (Iodide is better than Tosylate). If using

, switch to

Q: My alkyl halide is secondary, and the yield is low.

-

A: Secondary halides are prone to elimination (E2) or O-alkylation due to steric hindrance at the nitrogen.

-

Fix: Increase the temperature to favor the thermodynamic product (N-isomer).

-

Alternative: Consider the Chan-Lam coupling (using boronic acids) if the alkyl group allows, or build the ring after placing the nitrogen substituent.

-

Troubleshooting & Protocols: O-Alkylation (The Ether Route)

Objective: Force attack by the Oxygen center to form 2-alkoxypyridines. Common Issue: The system naturally reverts to the stable N-isomer.

Protocol B: The Silver Carbonate Method (The "Silver Switch")

This is the most reliable method for O-alkylation using alkyl halides. The Silver ion (

Step-by-Step:

-